molecular formula C11H20BrNO2 B14811311 4-Bromo-1-piperidinebutanoic acid ethyl ester

4-Bromo-1-piperidinebutanoic acid ethyl ester

Cat. No.: B14811311
M. Wt: 278.19 g/mol
InChI Key: DIZVYWMOGFCGHU-UHFFFAOYSA-N
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Description

4-Bromo-1-piperidinebutanoic acid ethyl ester is an organic compound with the molecular formula C11H20BrNO2. It is a derivative of butanoic acid and contains a bromine atom, a piperidine ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-piperidinebutanoic acid ethyl ester typically involves the reaction of 4-bromobutyric acid with piperidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-piperidinebutanoic acid ethyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in a polar aprotic solvent like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperidine derivatives.

    Hydrolysis: Products are 4-bromo-1-piperidinebutanoic acid and ethanol.

    Reduction: The major product is 4-bromo-1-piperidinebutanol.

Scientific Research Applications

4-Bromo-1-piperidinebutanoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-piperidinebutanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobutyrate: Similar in structure but lacks the piperidine ring.

    4-Bromo-1-piperidinebutanoic acid: Similar but without the ethyl ester group.

    4-Bromo-1-piperidinebutanol: Similar but with an alcohol group instead of the ester.

Uniqueness

4-Bromo-1-piperidinebutanoic acid ethyl ester is unique due to the presence of both the piperidine ring and the ethyl ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

ethyl 4-(4-bromopiperidin-1-yl)butanoate

InChI

InChI=1S/C11H20BrNO2/c1-2-15-11(14)4-3-7-13-8-5-10(12)6-9-13/h10H,2-9H2,1H3

InChI Key

DIZVYWMOGFCGHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1CCC(CC1)Br

Origin of Product

United States

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